molecular formula C20H24N6O3S B14928523 N-(1,3-benzodioxol-5-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14928523
M. Wt: 428.5 g/mol
InChI Key: HLGQRRWTAZJCQS-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with diketones under acidic conditions.

    Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and triazole intermediates using appropriate linkers and reagents such as thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amide or sulfanyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds containing benzodioxole, pyrazole, or triazole rings, such as:

Uniqueness

The uniqueness of N-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H24N6O3S/c1-12(2)9-26-19(15-7-13(3)25(4)24-15)22-23-20(26)30-10-18(27)21-14-5-6-16-17(8-14)29-11-28-16/h5-8,12H,9-11H2,1-4H3,(H,21,27)

InChI Key

HLGQRRWTAZJCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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